molecular formula C14H19NO4 B14441637 3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one CAS No. 73422-69-2

3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one

Cat. No.: B14441637
CAS No.: 73422-69-2
M. Wt: 265.30 g/mol
InChI Key: KJUHSDZBSSPQRP-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes a hydroxyphenyl group, an oxazolidinone ring, and a methylpropoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-hydroxybenzaldehyde with an appropriate amine to form an imine intermediate This intermediate is then subjected to cyclization under acidic conditions to form the oxazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxazolidinone ring can interact with various biological pathways, modulating their function. The methylpropoxy side chain can enhance the compound’s solubility and bioavailability, improving its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)propanoate: A structural derivative with similar functional groups but different biological activity.

    3-(4-hydroxyphenyl)-2-(1-naphthyl)propanoic acid: Another compound with a hydroxyphenyl group but a different core structure.

Uniqueness

3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one is unique due to its combination of a hydroxyphenyl group, an oxazolidinone ring, and a methylpropoxy side chain. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

73422-69-2

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-5-(2-methylpropoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H19NO4/c1-10(2)8-18-9-13-7-15(14(17)19-13)11-3-5-12(16)6-4-11/h3-6,10,13,16H,7-9H2,1-2H3

InChI Key

KJUHSDZBSSPQRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC1CN(C(=O)O1)C2=CC=C(C=C2)O

Origin of Product

United States

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